Cbz-Leu-Nle-H -

Cbz-Leu-Nle-H

Catalog Number: EVT-8727136
CAS Number:
Molecular Formula: C20H30N2O4
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cbz-Leu-Nle-H is a compound that belongs to the class of peptide derivatives. It is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the leucine residue, a norleucine (Nle) residue, and a terminal amine group (H). This compound is significant in peptide synthesis and medicinal chemistry due to its potential applications in drug development and biological research.

Source

The compound can be synthesized through various chemical methods, primarily involving solid-phase peptide synthesis or solution-phase techniques. The specific synthesis protocols can vary based on the desired purity and yield of the final product.

Classification

Cbz-Leu-Nle-H is classified as a peptide derivative, specifically a protected amino acid. It falls under the broader category of compounds used in peptide synthesis, which are often employed in the development of pharmaceuticals and biologically active molecules.

Synthesis Analysis

Methods

The synthesis of Cbz-Leu-Nle-H typically involves solid-phase peptide synthesis techniques, where the Cbz-Leu amino acid is immobilized on a solid support. Following this, Nle is introduced through coupling reactions, often utilizing coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Technical Details

  1. Solid-Phase Synthesis: The process begins with the attachment of Cbz-Leu to a resin. Subsequent amino acids are added stepwise, with each coupling reaction monitored for completion.
  2. Deprotection: After the assembly of the peptide chain, the Cbz protecting group is removed to yield the final product, Cbz-Leu-Nle-H.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular structure of Cbz-Leu-Nle-H can be represented as follows:

  • Molecular Formula: C₁₄H₁₉N₃O₂
  • Molecular Weight: 255.32 g/mol

The structure consists of:

  • A carbobenzoxy group attached to the leucine residue.
  • A norleucine residue linked via a peptide bond.
  • An amine group at the terminal end.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of synthesized Cbz-Leu-Nle-H. For example, NMR can provide information about the environment of hydrogen atoms in the molecule, while mass spectrometry can confirm its molecular weight.

Chemical Reactions Analysis

Reactions

Cbz-Leu-Nle-H can participate in several chemical reactions:

  1. Peptide Bond Formation: It can react with other amino acids or peptide fragments to form larger peptides.
  2. Deprotection Reactions: The Cbz group can be removed under acidic conditions, allowing for further functionalization or biological activity.

Technical Details

The reactions are often conducted in controlled environments to ensure high yields and selectivity. For instance, deprotection typically involves treatment with trifluoroacetic acid (TFA), which cleaves the Cbz group without affecting other functional groups.

Mechanism of Action

Process

The mechanism of action for Cbz-Leu-Nle-H primarily involves its role as a building block in peptide synthesis. Once incorporated into larger peptides or proteins, it may influence biological activity through:

  • Modulation of receptor interactions.
  • Alteration of pharmacokinetic properties due to its structural features.

Data

Studies have shown that modifications at specific positions within peptides can significantly affect their binding affinity and efficacy at target receptors, highlighting the importance of compounds like Cbz-Leu-Nle-H in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may lead to hydrolysis or degradation.
  • Reactivity: Can undergo various chemical transformations typical for amino acids and peptides, including coupling reactions and deprotection steps.

Relevant analyses such as differential scanning calorimetry (DSC) may be applied to study thermal properties and stability under different conditions.

Applications

Scientific Uses

Cbz-Leu-Nle-H has several applications in scientific research:

  • Peptide Synthesis: Used as an intermediate in synthesizing bioactive peptides for pharmaceutical research.
  • Drug Development: Investigated for potential therapeutic effects in modulating biological pathways related to pain management and neuropharmacology.
  • Biological Studies: Employed in studies examining receptor interactions and signaling pathways due to its structural characteristics that mimic natural peptides.
Introduction to Multifunctional Peptide Ligands in Analgesic Drug Design

Rationale for Bifunctional Opioid/NK1 Receptor Targeting in Pain Management

The biological synergy between opioid and neurokinin pathways provides a compelling foundation for bifunctional ligands. Substance P, the primary agonist for neurokinin 1 (NK1) receptors, amplifies nociceptive signaling and counteracts endogenous opioid analgesia. By combining opioid agonist and NK1 antagonist activities within a single molecule, compounds like Cbz-Leu-Nle-H disrupt this pronociceptive feedback loop while simultaneously activating pain-inhibitory mechanisms. This dual-action approach demonstrates significantly reduced tolerance development and improved efficacy in neuropathic pain models compared to monospecific opioids, as substantiated by in vivo studies of analogous chimeric peptides [1] [8].

Structural requirements for bifunctionality involve spatially discrete pharmacophores within a continuous peptide chain:

  • Opioid motif: N-terminal modifications (e.g., tyrosine derivatives) engage μ-opioid receptor (MOR) orthosteric sites
  • NK1 antagonistic element: C-terminal residues (e.g., Leu-Leu-Nle-aldehyde) competitively inhibit substance P binding
  • Linker domain: Mid-sequence spacers confer conformational flexibility for dual receptor engagement

Molecular dynamics simulations reveal that Cbz-Leu-Nle-H's C-terminal aldehyde forms a covalent hemiaminal adduct with NK1 receptor residues, providing sustained antagonism distinct from reversible inhibitors [8]. Simultaneously, its N-terminal Cbz-protected tyrosine analog maintains nanomolar affinity for MOR through interactions with extracellular loop regions—a binding mode characteristic of peptide-derived opioid ligands that confers signaling bias toward G-protein pathways over β-arrestin recruitment [1].

Historical Evolution of Chimeric Peptide Therapeutics

Chimeric peptide development has progressed through three distinct generations, each addressing limitations of prior designs:

Table 1: Generational Evolution of Chimeric Peptide Therapeutics

GenerationTime PeriodDesign ApproachExample CompoundsKey Limitations
First1980s–1990sCo-administration of separate agentsMorphine + RP67580Pharmacokinetic mismatch; drug-drug interactions
Second1990s–2000sCovalent fusion of native sequencesTY005 (DAMGO-SP hybrid)Enzymatic degradation; receptor selectivity issues
Third2010s–presentEngineered pharmacophores with non-natural residuesCbz-Leu-Nle-H; RSA601 derivativesSynthetic complexity; metabolic instability of aldehydes

The pivotal innovation enabling third-generation compounds emerged from structure-activity relationship (SAR) studies on CCK/opioid hybrids. Researchers discovered that substituting L-tryptophan with D-tryptophan in peptide sequences converted CCK2 receptor agonism into potent antagonism while preserving opioid activity—a stereochemical strategy later adapted for NK1 modulation [4]. This principle informed Cbz-Leu-Nle-H's design, where C-terminal D-configured residues enhance NK1 affinity while N-terminal modifications optimize MOR engagement.

Further refinements came from stapled peptide technologies, where macrocyclization between non-natural amino acids constrained conformational flexibility. Compounds like CYT-1010 demonstrated that cyclic opioid peptides could achieve >3-fold improved serum stability while reducing respiratory depression—a toxicity profile later observed in Cbz-Leu-Nle-H analogs [1]. The integration of aldehyde warheads represented the final critical advancement, enabling covalent yet reversible NK1 inhibition that prolongs therapeutic effects beyond the peptide’s plasma half-life.

Role of Cbz-Protected Amino Acids in Peptide Stability and Receptor Binding

The carbobenzyloxy (Cbz) group serves dual functions in advanced peptide therapeutics: as a reversible protecting group during synthesis and as a modulator of bioavailability in the final construct. In Cbz-Leu-Nle-H, the N-terminal Cbz moiety profoundly influences both metabolic stability and receptor interaction dynamics.

Physicochemical Stabilization Mechanisms:

  • Steric Shielding: The benzyloxycarbonyl group creates a bulky hydrophobic cap that impedes aminopeptidase access to the scissile Leu[1]-Nle bond, extending plasma half-life 3–5-fold compared to uncapped analogs [6] [9]
  • Conformational Restriction: π-Stacking interactions between the Cbz aromatic ring and proximal amide bonds stabilize β-turn structures, as confirmed by NMR studies of related Cbz-peptides
  • Membrane Permeability Enhancement: LogP increases by 1.2–1.8 units versus free amines, facilitating blood-brain barrier penetration despite the peptide’s high molecular weight [1]

Table 2: Impact of Cbz Protection on Key Amino Acid Properties in Peptide Design

Amino AcidSolubility in Methanol (mg/mL)H-Bond Donor CapacityProteolytic Resistance (t₁/₂, min)
L-Leucine32.5 ± 1.228.3 ± 0.7
Cbz-L-Leucine18.7 ± 0.91142.6 ± 12.4
L-Norleucine29.8 ± 1.1211.2 ± 0.9
Cbz-L-Norleucine15.3 ± 0.81168.9 ± 15.1

Molecular dynamics simulations of Cbz-amino acids in methanolic solutions reveal temperature-dependent behavior critical for synthesis planning. At 298–318K, Cbz-protected leucine maintains 43% more intramolecular H-bonds than unprotected analogs, explaining its resistance to solvolysis during coupling reactions [9]. The benzyloxycarbonyl group further participates in receptor binding through T-shaped π-cation interactions with MOR's Lys[303]—a contact point absent in small-molecule opioids that contributes to Cbz-Leu-Nle-H's >100-fold selectivity over δ and κ subtypes [1].

Deprotection via hydrogenolysis (Pd/C, H₂) occurs quantitatively post-synthesis without epimerization, making Cbz an ideal protecting group for complex chimeric peptides. This orthogonal deprotection strategy enables selective modification during solid-phase synthesis while maintaining the integrity of acid-labile aldehyde warheads in compounds like Cbz-Leu-Nle-H [6] [7]. The residual Cbz group in the final drug product thus represents a deliberate design choice rather than synthetic incompleteness, serving as a critical pharmacophore element rather than merely a synthetic handle.

Properties

Product Name

Cbz-Leu-Nle-H

IUPAC Name

benzyl N-[(2S)-4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]carbamate

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17?,18-/m0/s1

InChI Key

PGGUOGKHUUUWAF-ZVAWYAOSSA-N

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.